

N-Acetyl-N-methoxyacetamide chemical structure and analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Acetyl-N-methoxyacetamide*

Cat. No.: *B163872*

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An In-depth Technical Guide to N-Methoxy-N-methylacetamide

A comprehensive overview of the chemical structure, properties, synthesis, and analysis of N-Methoxy-N-methylacetamide, a versatile reagent in modern organic synthesis.

Nomenclature Note: The compound requested, **N-Acetyl-N-methoxyacetamide**, is most commonly referred to in scientific literature and chemical databases as N-Methoxy-N-methylacetamide. It is also known by the synonym N-Acetyl-N,O-dimethylhydroxylamine. This guide will proceed using the more prevalent name, N-Methoxy-N-methylacetamide.

Chemical Structure and Properties

N-Methoxy-N-methylacetamide is a Weinreb amide, a class of N-methoxy-N-methylamides that are notable for their utility in organic synthesis, particularly for the preparation of ketones.^[1] Its structure features a central amide functionality with methyl and methoxy substituents on the nitrogen atom.

Chemical Structure Diagram:

Caption: Chemical structure of N-Methoxy-N-methylacetamide.

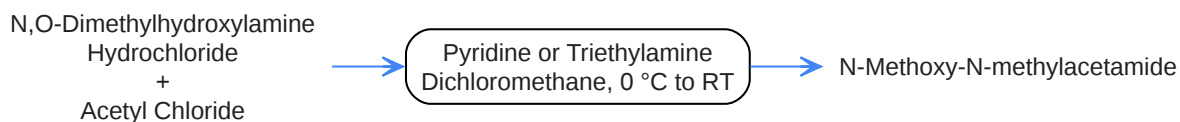
Physicochemical Properties:

Property	Value	Reference
Molecular Formula	C ₄ H ₉ NO ₂	[2]
Molecular Weight	103.12 g/mol	[2]
CAS Number	78191-00-1	[2]
Appearance	Clear colorless liquid	[1]
Boiling Point	152 °C (lit.)	[1]
Density	0.97 g/mL at 25 °C (lit.)	[1]
Refractive Index	n _{20/D} 1.426 (lit.)	[1]
Solubility	Soluble in water. Slightly soluble in chloroform and methanol.	[1][3]
Flash Point	49 °C (120.2 °F) - closed cup	

Synthesis of N-Methoxy-N-methylacetamide

N-Methoxy-N-methylacetamide is commonly synthesized by the acylation of N,O-dimethylhydroxylamine hydrochloride with acetyl chloride.

Reaction Scheme:



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Caption: Synthesis of N-Methoxy-N-methylacetamide.

Experimental Protocol:

A detailed experimental protocol for the synthesis of N-Methoxy-N-methylacetamide is described below, adapted from literature procedures.^{[1][4]}

Materials:

- N,O-Dimethylhydroxylamine hydrochloride
- Acetyl chloride
- Pyridine or Triethylamine (TEA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Ether

Procedure:

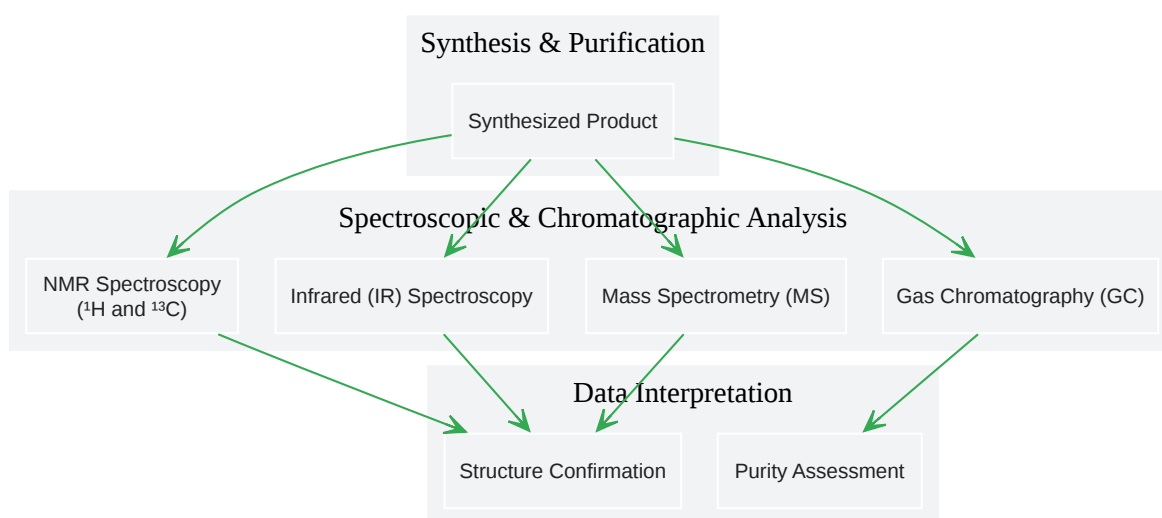
- To a stirred suspension of N,O-dimethylhydroxylamine hydrochloride in dichloromethane (DCM) at 0 °C, slowly add triethylamine (TEA).
- Stir the mixture for 10 minutes at 0 °C.
- Add acetyl chloride dropwise to the reaction mixture at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Quench the reaction with a saturated sodium bicarbonate solution.
- Separate the organic layer and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.

- The final product can be purified by distillation under reduced pressure to yield a colorless liquid.

Analytical Methods

The characterization and purity assessment of N-Methoxy-N-methylacetamide are typically performed using a combination of spectroscopic and chromatographic techniques.

Analytical Workflow:



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Caption: General workflow for the analysis of N-Methoxy-N-methylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of N-Methoxy-N-methylacetamide.

¹H NMR Spectral Data:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
3.65	s	3H	-OCH ₃
3.13	s	3H	-NCH ₃
2.08	s	3H	-C(O)CH ₃
Solvent: CDCl ₃ , Frequency: 400 MHz[4]			

¹³C NMR Spectral Data:

Chemical Shift (δ , ppm)	Assignment
172.0	C=O
61.1	-OCH ₃
32.0	-NCH ₃
19.8	-C(O)CH ₃
Solvent: CDCl ₃ , Frequency: 100 MHz[4]	

Experimental Protocol - NMR Analysis:

- Sample Preparation: Dissolve a small amount of the purified N-Methoxy-N-methylacetamide in a deuterated solvent (e.g., chloroform-d, CDCl₃).
- Instrument: Varian CFT-20 or equivalent NMR spectrometer.[2]
- Acquisition: Acquire ¹H and ¹³C NMR spectra at an appropriate frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Key IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1663	Strong	C=O (Amide I) stretch
Sample preparation: Neat, as a capillary film[1]		

Experimental Protocol - IR Analysis:

- Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in N-Methoxy-N-methylacetamide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Mass Spectral Data (GC-MS):

The mass spectrum of N-Methoxy-N-methylacetamide will show a molecular ion peak (M⁺) corresponding to its molecular weight (103.12 g/mol). The fragmentation pattern can be analyzed to further confirm the structure.

Experimental Protocol - GC-MS Analysis:

- Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- GC Conditions:
 - Column: A suitable capillary column (e.g., DB-5ms).
 - Injector Temperature: Set to a temperature that ensures efficient volatilization without thermal decomposition.
 - Oven Program: A temperature gradient program to ensure good separation.
 - Carrier Gas: Helium.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: A mass range appropriate to detect the molecular ion and key fragments.
- Data Analysis: Identify the retention time of the compound from the chromatogram and analyze the corresponding mass spectrum.

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References

- 1. N-Methoxy-N-methylacetamide | 78191-00-1 [chemicalbook.com]
- 2. N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]
- 4. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [N-Acetyl-N-methoxyacetamide chemical structure and analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b163872#n-acetyl-n-methoxyacetamide-chemical-structure-and-analysis]

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